molecular formula C16H19N3O3 B2711051 (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide CAS No. 1706476-39-2

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2711051
CAS No.: 1706476-39-2
M. Wt: 301.346
InChI Key: FRLQGOCXXBFJJA-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a chemical research reagent designed for investigative applications. Compounds within this structural class have been identified as potent and highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . This mechanism is of significant interest in neuroscience research, as potentiation of the α7 receptor has been linked to therapeutic potential for conditions such as neuropathic pain and anxiety . Preclinical studies on closely related analogs have demonstrated that this class of compounds can produce anti-nociceptive effects in models of neuropathic pain and exhibit anxiolytic-like activity, effects that were shown to be blocked by selective α7 antagonists, confirming the receptor-specific mechanism of action . The structure incorporates a furan-2-yl acrylamide moiety linked to a pyrazole derivative, a scaffold known for its relevance in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(4-3-15-2-1-7-22-15)18-14-10-17-19(12-14)11-13-5-8-21-9-6-13/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLQGOCXXBFJJA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Acrylamide Moiety : This is achieved through the reaction of acryloyl chloride with an appropriate amine precursor.
  • Introduction of the Furan Ring : A coupling reaction with a furan derivative facilitates the introduction of the furan ring.
  • Attachment of the Tetrahydropyran Ring : The intermediate reacts with a tetrahydropyran-thiol derivative to complete the synthesis.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing furan and pyrazole moieties exhibit significant antimicrobial activity. For instance, benzofuran-pyrazole-based compounds have shown broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .

The specific compound this compound has been evaluated for its activity against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising bactericidal effects in vitro .

CompoundMIC (µg/mL)Activity
(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide5.0Antimicrobial
Benzofuran-Pyrazole Derivative 99.80DNA gyrase B inhibition

Antioxidant and Anti-inflammatory Activities

In addition to antimicrobial properties, this compound exhibits antioxidant activity, which is critical for protecting cells from oxidative stress. The DPPH scavenging assay revealed that certain derivatives showed scavenging percentages between 84.16% and 90.52% . Furthermore, anti-inflammatory assays indicated substantial effects on human red blood cell (HRBC) membrane stabilization, suggesting potential therapeutic applications in inflammatory diseases.

Activity TypeScavenging Percentage (%)Stabilization Percentage (%)
Antioxidant84.16 - 90.52N/A
Anti-inflammatoryN/A86.70 - 99.25

Case Study: Antimicrobial Efficacy

A study published in MDPI evaluated a series of benzofuran–pyrazole compounds, including derivatives similar to (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide, for their antimicrobial efficacy against E. coli DNA gyrase B. The most potent compounds demonstrated IC50 values comparable to established antibiotics like ciprofloxacin .

In Vitro Cytotoxicity

In vitro cytotoxicity assays have shown that while some derivatives exhibit promising antimicrobial activity, they also need to be assessed for cytotoxic effects on human cell lines to ensure safety for potential therapeutic use .

Scientific Research Applications

The compound features a furan ring, a tetrahydro-pyran moiety, and a pyrazole derivative, which contribute to its pharmacological properties. The presence of these heterocycles enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan-containing acrylamides have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines by inducing apoptosis through histone deacetylase (HDAC) inhibition .

Anxiolytic Effects

Compounds related to (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide have been tested for their anxiolytic effects. Research indicates that these compounds can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation is associated with enhanced neurotransmission related to anxiety and cognitive functions .

Case Study: Animal Model Studies

In studies involving mice, administration of related furan-based acrylamides resulted in significant reductions in anxiety-like behaviors when compared to control groups. These findings suggest that the compound may have therapeutic potential for anxiety disorders.

Synthesis of Heterocycles

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for regioselective reactions, making it valuable in synthetic organic chemistry. For example, Pd-catalyzed reactions involving this compound can lead to the formation of complex molecular architectures with potential biological activity .

Methodologies

The synthesis methodologies include:

  • Pd-Catalyzed Reactions : Utilizing palladium as a catalyst for coupling reactions that form new carbon-carbon bonds.
  • Multicomponent Reactions (MCR) : This approach allows for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process and increasing efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acrylamide derivatives from the evidence:

Compound Name Structural Features Synthetic Route Reported Activities
Target: (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide Furan-2-yl, tetrahydropyran-linked pyrazole, (E)-acrylamide backbone. Not explicitly detailed in evidence; likely via oxazolone intermediates (analogy to ). Unknown; inferred bioactivity from pyrazole and acrylamide pharmacophores .
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Methoxyphenyl, pyridinyl, (Z/E)-mixed configuration. Oxazolone ring-opening with n-propylamine. Not explicitly stated; acrylamide derivatives often target kinases or inflammatory pathways.
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Nitrophenyl, p-tolyl, (Z/E)-mixed configuration. Similar to 4412 via oxazolone intermediates. Likely enhanced electron-withdrawing effects from nitro group; potential for redox modulation.
2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Thiophene, cyano group, pyrazole. Cycloaddition or condensation methods; Paal–Knorr or Gewald reactions for thiophene. Cytotoxic activity inferred from cyanoacrylamide chemotypes .
(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide Nitro-methoxyphenyl, allyl group, cyano substituent. Multi-step condensation; nitration and cyclization. Enhanced solubility from allyl group; cyano group may improve target binding .
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamido)acrylamide Pyrazole with acetamide, dimethyl, and phenyl groups. Amide coupling via carbodiimide activation. Antifungal, insecticidal activities; structural mimicry of benzylpenicillin .

Structural and Functional Analysis

Backbone Configuration : The (E)-configuration in the target compound may enhance rigidity and π-π stacking compared to (Z/E)-mixed derivatives like 4412 and 5012, which could exhibit steric hindrance .

Heterocyclic Substituents: Furan vs. Tetrahydropyran vs. Allyl: The tetrahydropyran group may improve metabolic stability compared to the allyl group in , which is prone to oxidation.

Electron-Donating/Withdrawing Groups :

  • The absence of strong electron-withdrawing groups (e.g., nitro in ) in the target compound suggests a balance between reactivity and stability.
  • The methoxy group in 4412 could enhance solubility but reduce membrane permeability compared to the target’s furan.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide?

Methodological Answer: The synthesis involves coupling a furan-containing acryloyl chloride with a tetrahydro-2H-pyran-substituted pyrazole amine. Key steps include:

  • Amide bond formation: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid intermediate .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.
  • Yield optimization: Reaction conditions (temperature, solvent polarity, stoichiometry) must be systematically tested using Design of Experiments (DoE) principles .

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Multi-modal characterization is critical:

  • 1H/13C NMR: Assign peaks for the acrylamide double bond (δ 6.2–6.8 ppm, J = 15–16 Hz) and pyran/pyrazole protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and furan C-O-C asymmetric vibration (~1250 cm⁻¹) .
  • LC-MS: Verify molecular ion [M+H]+ and fragmentation patterns.
  • X-ray crystallography: Resolve stereochemistry (E-configuration) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What stability considerations are critical during storage?

Methodological Answer:

  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the acrylamide moiety.
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Long-term stability: Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Research Questions

Q. How do computational methods predict the compound’s biological activity?

Methodological Answer:

  • PASS algorithm: Predicts antimicrobial or kinase-inhibitory activity based on structural analogs (e.g., pyrazole-acrylamide derivatives) .
  • Molecular docking (AutoDock Vina): Simulate binding to target proteins (e.g., COX-2, EGFR) using PDB structures. Focus on hydrogen bonding with the pyran oxygen and π-π stacking with the furan ring .
  • ADMET prediction (SwissADME): Assess logP (~2.5) and BBB permeability to prioritize in vitro testing .

Q. How are reaction mechanisms elucidated for substituent modifications?

Methodological Answer:

  • Kinetic studies: Monitor substituent effects (e.g., pyran methyl vs. ethyl) via stopped-flow NMR to determine rate constants (k) and activation energies .
  • DFT calculations (Gaussian): Model transition states for nucleophilic substitutions (e.g., Cl → NH2 in pyrazole) using B3LYP/6-31G* basis sets .
  • Isotopic labeling (2H/13C): Trace regioselectivity in furan functionalization .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis: Compare IC50 values from independent assays (e.g., MTT vs. CellTiter-Glo) to identify assay-specific biases .
  • Structural analogs: Test derivatives with modified pyran or pyrazole groups to isolate pharmacophores .
  • Crystallographic validation: Co-crystallize the compound with target proteins to confirm binding modes .

Q. What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems: Test DMSO/PEG-400/saline mixtures (e.g., 10:40:50 v/v) for maximum solubility (>5 mg/mL) .
  • Prodrug design: Introduce phosphate esters at the acrylamide NH for pH-dependent release .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. How are structure-activity relationships (SARs) systematically explored?

Methodological Answer:

  • Parallel synthesis: Generate a library of 20+ analogs with variations in:
    • Furan substituents (e.g., 5-nitro vs. 5-methoxy).
    • Pyran ring size (tetrahydro-2H-pyran vs. oxane).
  • QSAR modeling (Random Forest): Correlate descriptors (logP, polar surface area) with bioactivity .

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